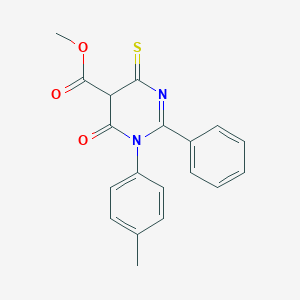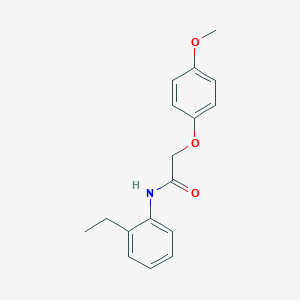
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as EPM, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to activate the Nrf2/ARE signaling pathway, which plays a key role in protecting neurons from oxidative stress and inflammation. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in the body. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in tumor cells. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide. In neurology, further studies are needed to determine the optimal dosage and duration of treatment for neurodegenerative diseases. In oncology, further studies are needed to determine the efficacy of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide as a potential treatment for various types of cancer. In inflammation, further studies are needed to determine the long-term effects of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide on inflammatory responses. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective, anti-tumor, and anti-inflammatory effects. Further research is needed to fully elucidate its effects and to identify potential drug targets for its therapeutic applications.
Synthesemethoden
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-ethylphenol with 4-methoxyphenol in the presence of a base, followed by acetylation with acetic anhydride, and then reaction with chloroacetyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and inflammation. In neurology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its anti-tumor effects and may be a potential treatment for various types of cancer. In inflammation, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects and may be a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKTSCCXILTIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

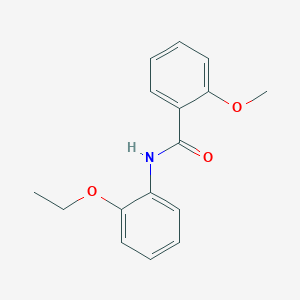
![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxo-1(6H)-pyrimidinyl)ethyl]propanamide](/img/structure/B382071.png)

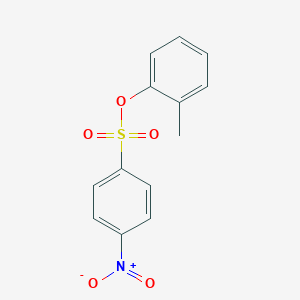
![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)
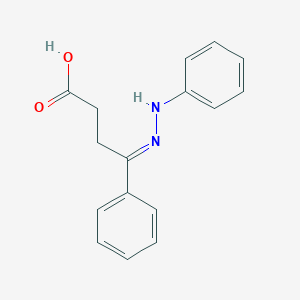
![S-ethyl 4-[(3,5-ditert-butyl-4-hydroxybenzylidene)amino]benzenesulfonothioate](/img/structure/B382080.png)
methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382081.png)
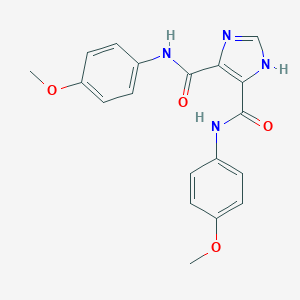
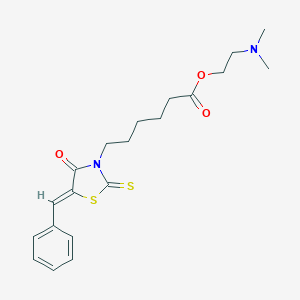
![4-{[(4-Methylphenyl)sulfonyl]benzohydrazonoyl}phenyl 5-bromo-2-furoate](/img/structure/B382084.png)

![bis[1-(4-methylphenyl)-1H-tetraazol-5-yl]methanimine](/img/structure/B382090.png)
